
(1R,2R 5R)-tert-Butyl Edoxaban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,5R)-tert-Butyl Edoxaban is a stereoisomer of Edoxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-tert-Butyl Edoxaban involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of a cyclohexane ring through a Diels-Alder reaction.
Introduction of functional groups: Functional groups such as amino and hydroxyl groups are introduced through various reactions, including nucleophilic substitution and reduction.
Stereoselective synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of (1R,2R,5R)-tert-Butyl Edoxaban typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and can handle large volumes of reactants.
Purification techniques: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,5R)-tert-Butyl Edoxaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1R,2R,5R)-tert-Butyl Edoxaban has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules
Propiedades
Fórmula molecular |
C21H30ClN5O5 |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14-,15-/m1/s1 |
Clave InChI |
YJDLJNAWLBVIRF-BPLDGKMQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


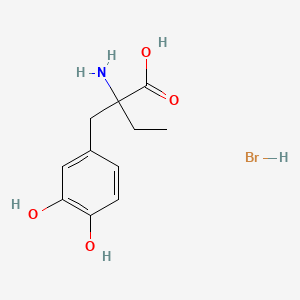
![(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13441573.png)
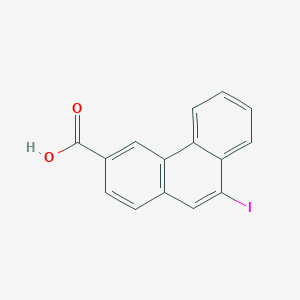

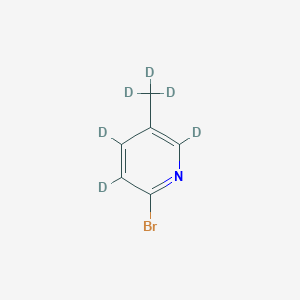
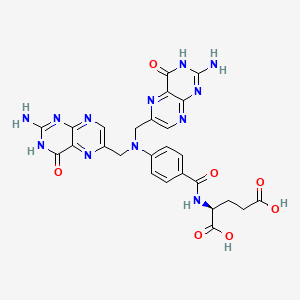
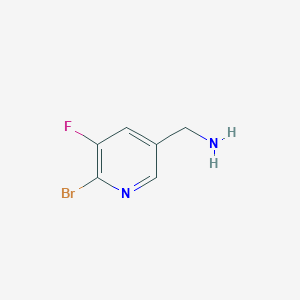
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxylic Acid](/img/structure/B13441594.png)

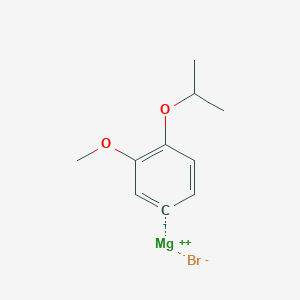

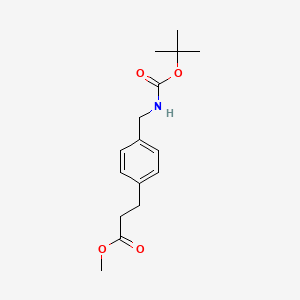

![(R)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441649.png)
